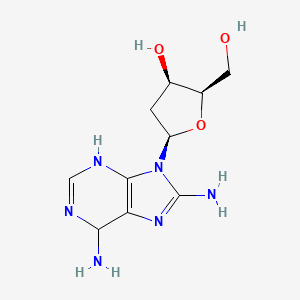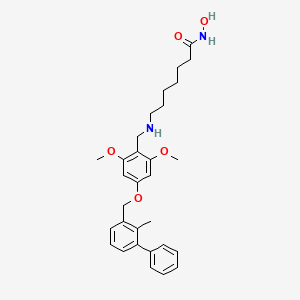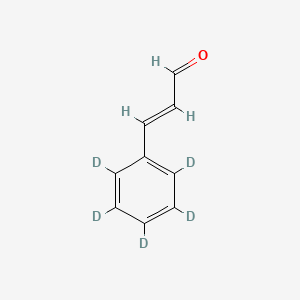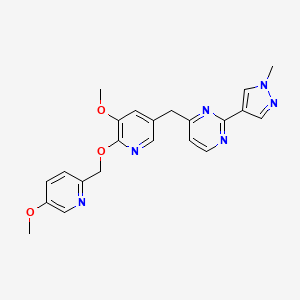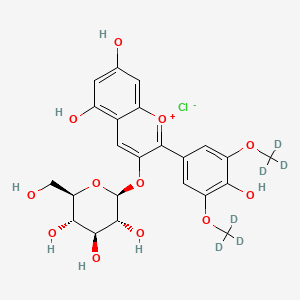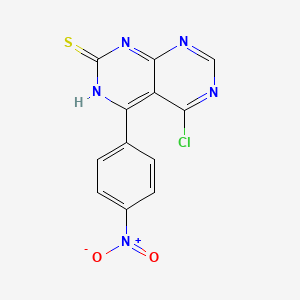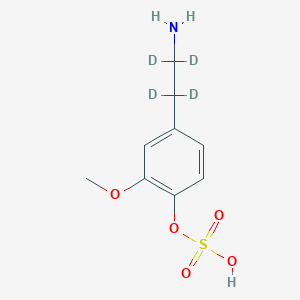
3-Methoxytyramine sulfate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methoxytyramine sulfate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in mass spectrometry to study metabolic pathways.
Biology: To investigate the role of dopamine metabolites in various physiological processes.
Medicine: In the study of neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
Dopamine: The parent compound from which 3-Methoxytyramine is derived.
Homovanillic acid: Another metabolite of dopamine involved in similar pathways.
Uniqueness
3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Eigenschaften
Molekularformel |
C9H13NO5S |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2 |
InChI-Schlüssel |
ORZHQEJEAKXCJA-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


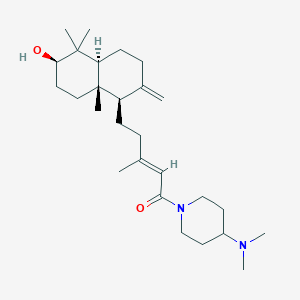
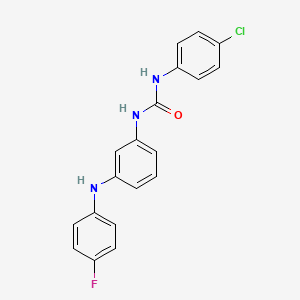
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
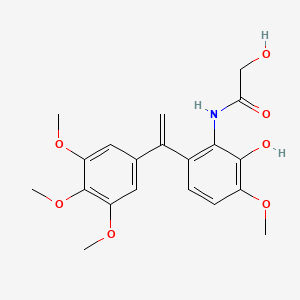
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
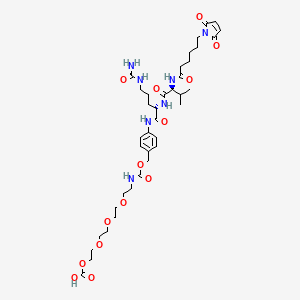
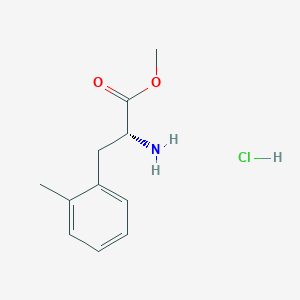
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
